6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE chemical properties
6-BENZYLOXY-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one. This versatile bicyclic ketone serves as a crucial intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a tetralone core, a benzyloxy protecting group, and multiple reactive sites, makes it a valuable scaffold for the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic potential. A key focus is placed on explaining the causality behind experimental choices and providing a framework for its strategic use in research and development projects.
Section 1: Introduction and Nomenclature
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a synthetic organic compound belonging to the tetralone family. The core structure is a dihydronaphthalenone, which can be viewed as a fused benzene ring and a cyclohexanone ring. The "2-one" designation indicates the carbonyl group is at the second position of the saturated ring, adjacent to the aromatic ring. A benzyloxy group is attached at the 6-position of the aromatic ring, serving as a stable ether linkage that can also function as a protecting group for the underlying phenol.
This compound is a key building block in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic drugs.[1] Its naphthalene backbone offers stability and a rigid framework for constructing novel therapeutic agents.[1]
Note on Isomers: It is critical to distinguish this compound (a 2-one, CAS No. 885280-42-2) from its more frequently documented isomer, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (a 1-one, CAS No. 32263-70-0). While they share the same molecular formula and weight, their reactivity and spectroscopic properties differ due to the position of the ketone. Much of the publicly available experimental data, including detailed synthesis protocols and safety information, pertains to the 1-one isomer. This guide will clearly differentiate between the two and, where necessary, use data for the 1-one isomer as a reference point for the general class of compounds, with appropriate caveats.
Molecular Structure
Caption: Chemical structure of the target molecule.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-2(1H)-one | [1] |
| CAS Number | 885280-42-2 | [2] |
| Molecular Formula | C₁₇H₁₆O₂ | [3] |
| Molecular Weight | 252.31 g/mol | [3] |
| InChIKey | SAYPPJQQGVXKAP-UHFFFAOYSA-N (for 1-one isomer) | [4] |
| SMILES | O=C1CC2=CC(OCC3=CC=CC=C3)=CC=C2C1 | [2] |
Section 2: Physicochemical Properties
Experimental data for the 2-one isomer is not widely published. The properties listed below are based on data for the 1-one isomer and predictions, serving as an estimate for handling and storage.
| Property | Value | Notes / Source |
| Appearance | Light brown to brown solid | Based on 1-one isomer.[3] |
| Melting Point | 96-99 °C | For 1-one isomer.[3] |
| Boiling Point | 433.4 ± 34.0 °C | Predicted for 1-one isomer.[3] |
| Density | 1.160 ± 0.06 g/cm³ | Predicted for 1-one isomer.[3] |
| Storage | 2-8°C, Sealed in dry conditions | Recommended for stability.[2] |
| XLogP3 | 3.5 | Predicted hydrophobicity (for 1-one isomer).[4][5] |
Section 3: Synthesis and Mechanistic Insights
Synthesis of the Isomeric 1-one (Reference Protocol)
The established synthesis for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves a Williamson ether synthesis.[6]
-
Reaction: 6-hydroxy-1-tetralone is reacted with benzyl bromide.
-
Base & Solvent: Potassium carbonate (K₂CO₃) is used as a mild base in an acetone solvent.
-
Causality: K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting phenoxide and benzyl bromide. The reaction is typically heated to reflux to achieve a reasonable rate.[6]
Proposed Synthesis of 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
A plausible route to the target 2-one would involve the same benzylation strategy but starting from the corresponding 6-hydroxy-2-tetralone precursor.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Proposed Protocol:
-
Preparation: To a round-bottom flask, add 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or cyclohexane) to afford the pure product.
Section 4: Spectroscopic Characterization (Predicted)
No experimental spectra for the 2-one isomer are publicly available. However, the key spectroscopic features can be predicted based on its structure.
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¹H NMR:
-
Aromatic Protons: Expect signals between ~6.8-8.0 ppm. The protons on the naphthalenone ring will appear as doublets and a doublet of doublets. The five protons of the benzyl group will appear as a multiplet around 7.3-7.5 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet around 5.1 ppm.
-
Aliphatic Protons: The protons on the cyclohexanone ring (at C1, C3, and C4) will appear as multiplets in the upfield region (~2.5-3.5 ppm). The protons at C1 and C3, being alpha to the carbonyl and the aromatic ring, will likely be distinct from the C4 protons.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A weak signal expected far downfield, ~195-200 ppm.
-
Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the ether oxygen (C6) will be significantly downfield.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around 70 ppm.
-
Aliphatic Carbons: Signals in the 25-45 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is expected for the saturated ketone.
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C-O-C Stretch: A strong band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Section 5: Chemical Reactivity and Synthetic Utility
The reactivity of 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one is dictated by its three main components: the ketone, the active methylene positions alpha to the ketone, and the benzyloxy group.
Reactions at the Ketone
The carbonyl group is a site for nucleophilic attack. Standard ketone chemistry applies:
-
Reduction: Reduction with sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) will form a secondary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene at the C2 position.
Enolate Chemistry
The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. This is a cornerstone of tetralone reactivity.[7]
-
Alkylation: The enolate can act as a nucleophile to attack alkyl halides, introducing substituents at the C1 or C3 position.
-
Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones, which can be a key step in building molecular complexity. For instance, condensation with substituted benzaldehydes is used to synthesize 2-benzylidene-1-tetralone derivatives, which have been explored as monoamine oxidase (MAO) inhibitors.[8]
Debenzylation (Protecting Group Removal)
The benzyloxy group is a robust protecting group for the phenol at C6. Its removal unmasks a reactive hydroxyl group, which can be used for further functionalization (e.g., etherification, esterification, or as a directing group in electrophilic aromatic substitution).
-
Catalytic Hydrogenation: The most common and clean method for debenzylation is catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst, Pd/C). This reaction cleaves the C-O bond of the benzyl ether, yielding the phenol and toluene as a byproduct.
Caption: Key reaction pathways for 6-benzyloxy-2-tetralone.
Section 6: Applications in Research and Development
This compound is primarily valued as a synthetic intermediate. Its utility spans several areas:
-
Pharmaceutical Synthesis: It serves as a scaffold for compounds targeting various biological pathways.[1] The tetralone motif is present in numerous natural products and pharmacologically active molecules.[7] Derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) and for their potential in treating inflammatory conditions.[9]
-
Organic Synthesis: The combination of a protected phenol and a reactive ketone makes it a strategic starting point for the multi-step synthesis of complex polycyclic molecules.[1]
-
Materials Science: The rigid naphthalene structure can be incorporated into polymers or other materials to enhance their thermal stability or confer specific electronic properties.[1]
Section 7: Safety and Handling
Safety data for the 2-one isomer is not specified. The following information is for the 1-one isomer (CAS 32263-70-0) and should be used as a precautionary guide.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
-
Store in a cool, dry, and tightly sealed container.
Section 8: Conclusion
6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a high-value synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is sparse in public literature, its chemical behavior can be confidently predicted from the well-understood reactivity of its core functional groups. Its strategic value lies in the orthogonal reactivity of the ketone, the alpha-protons, and the cleavable benzyloxy group, providing chemists with multiple avenues for molecular elaboration. This guide provides the foundational knowledge required to effectively and safely incorporate this versatile building block into advanced synthetic programs.
References
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Contents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (n.d.). The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines. RSC Publishing.
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PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- PMC. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice.
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PubMed. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Retrieved from [Link]
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PubChemLite. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2h)-one. Retrieved from [Link]
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PharmaCompass. (n.d.). 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
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